molecular formula C21H24N5O13P3 B12078330 4-Amino-3-(1-naphthylmethyl)-1H-pyrazolo[3,4-D]pyrimidine-1-(beta-d-ribofuranosyl-5'-triphosphate)

4-Amino-3-(1-naphthylmethyl)-1H-pyrazolo[3,4-D]pyrimidine-1-(beta-d-ribofuranosyl-5'-triphosphate)

Cat. No.: B12078330
M. Wt: 647.4 g/mol
InChI Key: NPKUTVNELHUNPS-UHFFFAOYSA-N
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Description

4-Amino-3-(1-naphthylmethyl)-1H-pyrazolo[3,4-D]pyrimidine-1-(beta-d-ribofuranosyl-5’-triphosphate) is a complex organic compound known for its potent inhibitory effects on specific kinases. This compound is particularly notable for its high selectivity and cell permeability, making it a valuable tool in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(1-naphthylmethyl)-1H-pyrazolo[3,4-D]pyrimidine-1-(beta-d-ribofuranosyl-5’-triphosphate) involves multiple steps, starting with the preparation of the pyrazolo[3,4-D]pyrimidine core. This core is typically synthesized through a series of condensation reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound requires stringent control of reaction conditions to ensure high yield and purity. The process involves large-scale synthesis of the core structure, followed by sequential addition of functional groups. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(1-naphthylmethyl)-1H-pyrazolo[3,4-D]pyrimidine-1-(beta-d-ribofuranosyl-5’-triphosphate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-Amino-3-(1-naphthylmethyl)-1H-pyrazolo[3,4-D]pyrimidine-1-(beta-d-ribofuranosyl-5’-triphosphate) is widely used in scientific research due to its potent inhibitory effects on Src-family tyrosine kinases. Its applications include:

    Chemistry: Used as a selective inhibitor in kinase assays to study enzyme kinetics and inhibitor binding.

    Biology: Employed in cell signaling studies to investigate the role of specific kinases in cellular processes.

    Medicine: Potential therapeutic agent for diseases involving aberrant kinase activity, such as cancer.

    Industry: Utilized in the development of kinase inhibitors for pharmaceutical applications.

Mechanism of Action

The compound exerts its effects by competitively inhibiting the ATP-binding site of Src-family tyrosine kinases. This inhibition prevents the phosphorylation of downstream substrates, thereby modulating various signaling pathways involved in cell growth, differentiation, and survival .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-tert-butyl-3-(1’-naphthyl)pyrazolo[3,4-d]pyrimidine
  • 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine

Uniqueness

Compared to similar compounds, 4-Amino-3-(1-naphthylmethyl)-1H-pyrazolo[3,4-D]pyrimidine-1-(beta-d-ribofuranosyl-5’-triphosphate) exhibits higher selectivity and potency towards specific kinase targets. Its unique structure allows for better cell permeability and stability, making it a superior choice for research and therapeutic applications .

Properties

IUPAC Name

[[5-[4-amino-3-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N5O13P3/c22-19-16-14(8-12-6-3-5-11-4-1-2-7-13(11)12)25-26(20(16)24-10-23-19)21-18(28)17(27)15(37-21)9-36-41(32,33)39-42(34,35)38-40(29,30)31/h1-7,10,15,17-18,21,27-28H,8-9H2,(H,32,33)(H,34,35)(H2,22,23,24)(H2,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKUTVNELHUNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=NN(C4=NC=NC(=C34)N)C5C(C(C(O5)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N5O13P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

647.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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